molecular formula C14H12N4O2 B2498498 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2176152-27-3

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Cat. No.: B2498498
CAS No.: 2176152-27-3
M. Wt: 268.276
InChI Key: SASXDIFHADXOAT-UHFFFAOYSA-N
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Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is a complex organic molecule that features a combination of triazole, azetidine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reactions.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of benzofuran.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Substituted triazole and benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s triazole and benzofuran components are known for their biological activities. Triazoles have been studied for their antimicrobial, antifungal, and anticancer properties . Benzofuran derivatives are known for their anti-inflammatory and antioxidant activities . Therefore, this compound is of interest in drug discovery and development, particularly for its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or pharmaceuticals with improved efficacy.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity . The benzofuran moiety can interact with cellular pathways involved in inflammation and oxidative stress . Together, these interactions contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone apart is the combination of these three moieties in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-15-5-6-16-18/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASXDIFHADXOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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